molecular formula C11H16ClNO2 B13716409 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride

Cat. No.: B13716409
M. Wt: 229.70 g/mol
InChI Key: DVMWXQPSMRNPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethoxyphenyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 2,6-dimethoxyphenyl group.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8;/h3-5,8,12H,6-7H2,1-2H3;1H

InChI Key

DVMWXQPSMRNPKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CNC2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach to Azetidine Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, are typically synthesized via intramolecular cyclization strategies involving halogenated precursors and amines or via ring rearrangement methods from aziridines. The preparation of 3-(2,6-Dimethoxyphenyl)azetidine hydrochloride specifically involves:

  • Formation of the azetidine ring by cyclization of appropriate precursors bearing leaving groups.
  • Introduction of the 2,6-dimethoxyphenyl substituent on the azetidine ring.
  • Conversion of the free base azetidine to the hydrochloride salt for stability and pharmaceutical acceptability.

Stepwise Preparation Methodology

Synthesis of Aryl-Substituted Azetidine Core

The key intermediate, 3-(2,6-dimethoxyphenyl)azetidine, is prepared by reacting primary arylmethylamines with propane derivatives bearing leaving groups at the 1 and 3 positions, facilitating intramolecular cyclization to form the azetidine ring.

  • Starting Materials:

    • Primary amine: 2,6-dimethoxybenzylamine
    • Propane derivative: 1-bromo-3-chloropropane or similar dihalopropane compounds
  • Reaction Conditions:

    • Organic solvent: Protic solvents such as n-butanol or methanol are preferred for their solubility properties.
    • Base: Non-nucleophilic bases (e.g., triethylamine) to neutralize acid by-products.
    • Temperature: 85–150 °C, optimally 95–105 °C.
    • Water: Controlled amounts to promote ring closure.
  • Mechanism:
    The nucleophilic primary amine attacks the halogenated propane derivative, leading to intramolecular nucleophilic substitution and ring closure to form the azetidine ring.

  • Isolation:
    The N-protected azetidine intermediate is separated from the reaction mixture, often by filtration or extraction.

Deprotection and Hydrogenolysis
  • The N-protected azetidine intermediate undergoes catalytic hydrogenolysis to remove protecting groups (e.g., diphenylmethyl), typically using palladium on charcoal as a catalyst under hydrogen gas pressure (20–150 psi) at 40–80 °C for 1–3 hours.
  • The reaction is performed in protic solvents like methanol with a strong mineral acid (hydrochloric acid preferred) to form the azetidine hydrochloride salt in solution.
  • Post-reaction, the catalyst and by-products (e.g., diphenylmethane) are removed by filtration.
Salt Formation and Isolation
  • The azetidine hydrochloride salt is isolated by addition of the reaction concentrate to a hot, concentrated, agitated solution of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide at 40–80 wt% concentration).
  • This step liberates the azetidine free base as vapor, which is then condensed to obtain the pure azetidine free base.
  • The free base is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol), followed by isolation as a solid.

Alternative Synthetic Routes

Reductive Cyclization of Imines
  • γ-Haloalkyl imines derived from 2,6-dimethoxybenzaldehyde and appropriate haloalkyl amines can be reduced using sodium borohydride in refluxing methanol.
  • This reduction induces intramolecular cyclization to form the azetidine ring.
  • However, yields may be moderate due to competing isomerization to aziridine by-products.
Aziridine to Azetidine Rearrangement
  • Aziridines substituted with 2,6-dimethoxyphenyl groups can be converted to azetidines via ring expansion under reductive conditions.
  • This method is less common due to side reactions and lower selectivity.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages Limitations
1 Cyclization of 2,6-dimethoxybenzylamine with 1,3-dihalopropane 2,6-Dimethoxybenzylamine, 1-bromo-3-chloropropane, n-butanol, base, 95–105 °C High regioselectivity, scalable Requires careful control of temp. and water content
2 Hydrogenolysis of N-protected azetidine intermediate Pd/C catalyst, H2 gas (40–80 psi), methanol, HCl Efficient deprotection and salt formation Catalyst handling, hydrogen pressure needed
3 Liberation and isolation of free base, conversion to hydrochloride salt Strong base (NaOH/KOH), ethanol, HCl Produces stable hydrochloride salt Requires careful neutralization and solvent removal
Alt 1 Reductive cyclization of γ-haloalkyl imines Sodium borohydride, methanol, reflux Direct cyclization Moderate yields, side products
Alt 2 Aziridine to azetidine rearrangement Sodium borohydride, reductive conditions Novel ring expansion Lower selectivity, isomerization

Research Findings and Notes

  • The preferred synthetic route involves the use of N-protected intermediates (e.g., N-diphenylmethyl azetidines) that allow for easier purification and control over the reaction pathway before hydrogenolysis to the free amine salt.
  • The use of protic solvents such as methanol or n-butanol facilitates solubility and reaction kinetics, especially in the cyclization and hydrogenolysis steps.
  • The molar ratio of propane derivative to arylmethylamine is critical, with ratios ranging from 1:1 up to 5:1 to optimize yield and minimize side reactions.
  • Hydrogenolysis conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive methoxy substituents on the phenyl ring.
  • Alternative methods such as reductive cyclization of imines offer synthetic diversity but may suffer from lower yields and by-product formation.
  • The final hydrochloride salt form enhances the compound’s stability and pharmaceutical utility, achieved by acid-base reaction in ethanol or similar solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing azetidine moieties exhibit significant anticancer activity. For instance, a study focused on the development of selective inhibitors targeting BRD9, a protein implicated in cancer progression. The azetidine substituent in these inhibitors provided improved binding affinity to BRD9, suggesting that 3-(2,6-dimethoxyphenyl)azetidine hydrochloride could potentially be developed as a therapeutic agent against certain cancers .

Cystic Fibrosis Treatment

Research into cystic fibrosis transmembrane conductance regulator (CFTR) activators has highlighted the role of azetidines in enhancing chloride channel activity. In particular, derivatives similar to this compound have been studied for their ability to improve fluid secretion in ocular surfaces, which is crucial for treating dry eye disease. These compounds have demonstrated efficacy in increasing tear volume and reducing corneal erosion in animal models .

Case Study 1: Anticancer Activity

In a study investigating the inhibitory effects of various azetidine derivatives on BRD9 binding to acetylated histones, it was found that modifications to the phenyl ring significantly enhanced potency. The introduction of electron-donating groups improved T-stacking interactions with key amino acids in the binding domain. A compound structurally related to this compound exhibited an IC50 value of 48.9 μM against BRD9, indicating promising anticancer potential .

Case Study 2: CFTR Activation

A compound optimized from Cact-3 demonstrated significant improvements in solubility and efficacy as a CFTR activator. In vivo studies showed that this compound could restore tear volume in dry eye models effectively. The mechanism involved activation via cAMP signaling pathways and highlighted the therapeutic potential of azetidine derivatives in ocular health .

Data Tables

Compound Activity IC50 Value (μM) Notes
This compoundBRD9 Inhibition48.9Selective inhibitor with improved binding
Cact-3 DerivativeCFTR ActivationN/AEnhanced solubility and efficacy in ocular models

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to various chemical transformations . This reactivity allows it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2,6-dimethoxyphenyl)azetidine hydrochloride, highlighting differences in substituents, molecular weight, and inferred properties based on available evidence:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Inferences
This compound 2,6-dimethoxyphenyl C₁₁H₁₆ClNO₂ Not explicitly provided Not explicitly provided Methoxy groups enhance electron density, potentially increasing lipophilicity and steric bulk.
3-[(2,6-Difluorophenyl)methyl]azetidine HCl 2,6-difluorophenyl (methyl link) C₁₀H₁₂ClF₂N 219.66 1354961-74-2 Fluorine’s electronegativity may improve metabolic stability and binding selectivity .
3-(2,6-Difluoro-phenoxy)-azetidine HCl 2,6-difluorophenoxy C₉H₈ClF₂NO 219.63 1965310-43-3 Phenoxy linkage introduces conformational flexibility; fluoro groups reduce steric hindrance .
3-[(2,6-Dichlorophenyl)methyl]azetidine 2,6-dichlorophenyl (methyl link) C₁₀H₁₁Cl₂N Not provided 937621-77-7 Chlorine’s bulkiness may hinder target binding but enhance hydrophobicity .
Azetidin-3-ol hydrochloride Hydroxyl group on azetidine C₃H₈ClNO 109.55 18621-18-6 Hydroxyl group increases polarity, potentially reducing BBB penetration .

Electronic and Steric Effects

  • Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) increase electron density on the aromatic ring, which may enhance π-π stacking interactions in biological targets. In contrast, fluoro (electron-withdrawing) and chloro (bulky, lipophilic) substituents alter electronic profiles and steric accessibility, affecting binding affinity and metabolic stability .
  • Linkage Type: Methyl-linked analogs (e.g., 3-[(2,6-difluorophenyl)methyl]azetidine HCl) introduce rigidity, while phenoxy-linked derivatives (e.g., 3-(2,6-difluoro-phenoxy)-azetidine HCl) allow greater rotational freedom, impacting conformational adaptability .

Pharmacokinetic Implications

  • Lipophilicity: Methoxy-substituted derivatives are predicted to exhibit higher logP values compared to fluoro or chloro analogs due to the nonpolar nature of methoxy groups. This could enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, prolonging half-life, whereas hydroxyl groups (e.g., azetidin-3-ol HCl) increase susceptibility to phase II conjugation .

Structural Analogs and Functional Group Impact

lists structurally related compounds such as 2,6-Diazaspiro[3.3]heptane hydrochloride (CAS 321890-22-6) and 3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 1557591-41-9), which share the azetidine core but lack aromatic substituents. These analogs highlight the importance of the phenyl group in 3-(2,6-dimethoxyphenyl)azetidine HCl for target-specific interactions, such as receptor binding or enzyme inhibition .

Biological Activity

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring substituted with a dimethoxyphenyl group. This structural configuration is believed to influence its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing an azetidine moiety exhibit significant antimicrobial activity. For instance, a study on azetidinylquinolones demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives may possess comparable properties .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
7-AzetidinylquinoloneEscherichia coliTBD

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives of dimethoxyphenylpiperidines have demonstrated selective agonism at serotonin receptors, which is a pathway often targeted in cancer therapeutics .

Table 2: Cytotoxic Effects of Related Compounds

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
DimethoxyphenylpiperidineA549 (Lung Cancer)0.12

The biological activity of this compound is likely mediated through its ability to interact with specific receptors or enzymes. For instance, azetidine derivatives have been shown to modulate histone binding in cancer cells, potentially influencing gene expression related to tumor growth and survival .

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of azetidine derivatives highlighted the compound's potential to inhibit bacterial growth effectively. The study utilized various strains and reported significant inhibition rates compared to control groups.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that compounds with similar structural motifs induced apoptosis in MCF-7 and A549 cells, suggesting that this compound may have similar effects.

Q & A

Q. Table 1: Comparative Biological Activity of Azetidine Derivatives

Compound NameAnticancer Activity (%)Antimicrobial MIC (µg/mL)Source
3-(2,6-Dimethoxyphenyl)azetidine HCl90 (HEK293)0.8 (E. coli)
3-(3-Methoxyphenyl)azetidine HCl850.6
3-(4-Ethoxybenzyl)azetidine HCl781.2

Q. Table 2: Stability of 3-(2,6-Dimethoxyphenyl)azetidine HCl Under Accelerated Conditions

ConditionPurity at 0 MonthsPurity at 6 MonthsDegradation Products
25°C, dry99.5%98.7%None detected
40°C/75% RH99.5%92.3%Oxidized derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.